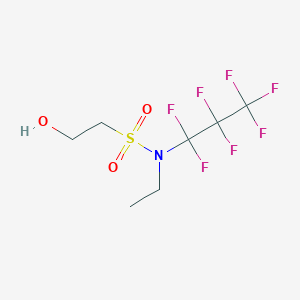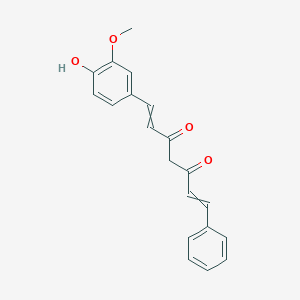![molecular formula C6H5F7OS B14290895 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol CAS No. 112783-42-3](/img/structure/B14290895.png)
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol is a fluorinated organic compound characterized by the presence of a heptafluorobut-1-en-1-yl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of heptafluorobut-1-en-1-yl halides with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorinated alkene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its fluorinated and sulfanyl functional groups. The fluorinated moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A similar fluorinated alcohol with a different substitution pattern.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated methacrylate used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine with applications in organic synthesis.
Uniqueness
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of a fluorinated alkene and a sulfanyl group, which imparts distinct reactivity and physicochemical properties. This makes it particularly valuable in applications requiring both fluorine’s unique characteristics and the reactivity of sulfur-containing compounds.
Properties
CAS No. |
112783-42-3 |
|---|---|
Molecular Formula |
C6H5F7OS |
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-(1,2,3,3,4,4,4-heptafluorobut-1-enylsulfanyl)ethanol |
InChI |
InChI=1S/C6H5F7OS/c7-3(4(8)15-2-1-14)5(9,10)6(11,12)13/h14H,1-2H2 |
InChI Key |
ILPCXPXAQAIHDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=C(C(C(F)(F)F)(F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


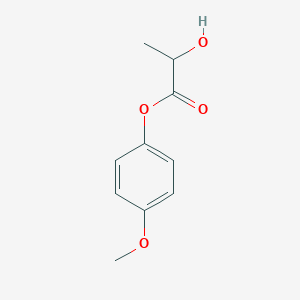
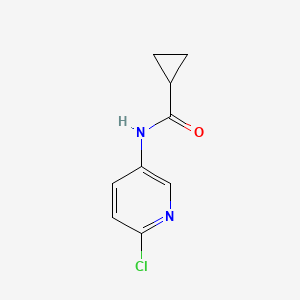
![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
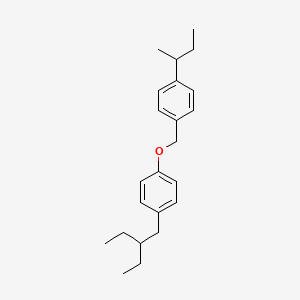
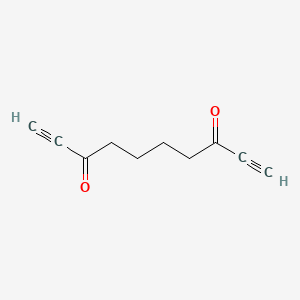
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
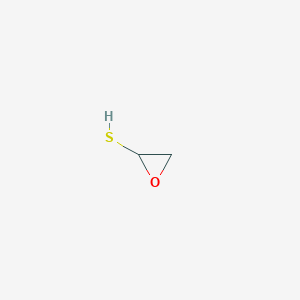

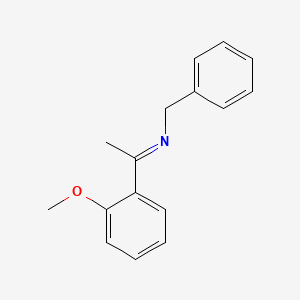
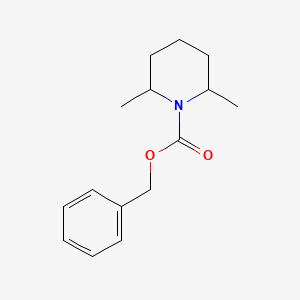
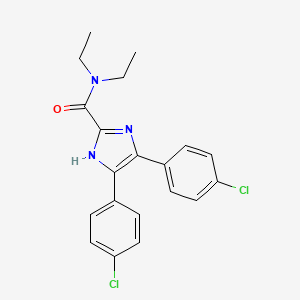
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
